molecular formula C14H11N3O B1361096 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 40077-67-6

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1361096
CAS No.: 40077-67-6
M. Wt: 237.26 g/mol
InChI Key: BEKMTRPOJAKFPZ-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 40077-67-6) is a high-purity synthetic organic compound with a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol . This chemical features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds containing this ring system are the target of numerous pharmacological and toxicological studies aimed at developing new, more potent and selective antimicrobials . Research on similar 1,2,4-oxadiazole structures has demonstrated promising low toxicity in preliminary models, such as the brine shrimp (Artemia salina) assay, and has shown specific antifungal activity against strains like Rhizopus oryzae, encouraging further investigation into their therapeutic potential . As a building block, this aniline-functionalized compound is a versatile precursor for synthesizing more complex molecules, including azo dyes and other heterocyclic systems with potential applications in materials science and pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMTRPOJAKFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960763
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
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Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40077-67-6, 40337-11-9
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
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Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
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Record name Benzenamine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)
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Synthetic Methodologies for 2 3 Phenyl 1,2,4 Oxadiazol 5 Yl Aniline and Its Derivatives

Traditional and Established Synthetic Routes for 1,2,4-Oxadiazoles

The synthesis of the 1,2,4-oxadiazole (B8745197) ring is a well-documented area of heterocyclic chemistry. nih.gov Historically, the most prevalent methods involve the cyclization of amidoxime (B1450833) derivatives or the 1,3-dipolar cycloaddition between nitriles and nitrile oxides. researchgate.netrjptonline.orgrsc.org For compounds such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, where specific substituents are required at the 3- and 5-positions, the amidoxime-based routes are particularly versatile and widely employed. chim.it

Cyclization Reactions in 1,2,4-Oxadiazole Formation

Cyclization reactions form the cornerstone of 1,2,4-oxadiazole synthesis. These methods typically involve the formation of an O-acylamidoxime intermediate, which subsequently undergoes intramolecular cyclization with the elimination of a small molecule, most commonly water, to yield the final heterocyclic ring. clockss.orgresearchgate.net

The final step in many 1,2,4-oxadiazole syntheses is a cyclodehydration reaction. This process involves the intramolecular cyclization of an O-acylamidoxime intermediate. clockss.org The reaction is typically promoted by heat or by using a dehydrating agent. nih.gov Common conditions include refluxing in solvents like pyridine (B92270) or dimethylformamide (DMF). rsc.orgresearchgate.net The use of bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) at room temperature can also effect cyclization. clockss.org More recently, reagents like phosphorus oxychloride (POCl₃) have been used as effective dehydrating agents. nih.gov

The mechanism generally involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the acyl group, followed by the elimination of water to form the stable five-membered aromatic ring. The rate and efficiency of this process can be influenced by the nature of the substituents on the starting materials and the specific reaction conditions employed. researchgate.net For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst in tetrahydrofuran (B95107) (THF) has been shown to accelerate the reaction, allowing it to proceed efficiently at room temperature. researchgate.net

Table 1: Comparison of Selected Cyclodehydration Conditions for 1,2,4-Oxadiazole Synthesis
Reagent/ConditionSolventTemperatureNotes
HeatingPyridineRefluxTraditional method; can require high temperatures. clockss.org
Sodium Hydride (NaH)Aprotic SolventRoom Temp.Use of a strong base. clockss.org
Phosphorus Oxychloride (POCl₃)-VariesActs as a powerful dehydrating agent. nih.gov
Tetrabutylammonium Fluoride (TBAF)THFRoom Temp.Catalytic method, mild conditions. researchgate.net

The most widely applied method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative. rjptonline.orgchim.it To synthesize a molecule like this compound, this would typically involve the reaction of benzamidoxime (B57231) with an activated form of 2-aminobenzoic acid, or conversely, the reaction of 2-aminobenzamidoxime with an activated form of benzoic acid.

The process begins with the O-acylation of the amidoxime by an activated carboxylic acid, such as an acyl chloride or anhydride, to form the key O-acylamidoxime intermediate. researchgate.netmdpi.com This intermediate can either be isolated or generated in situ before undergoing cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.itmdpi.com One-pot procedures, where the acylation and cyclization steps are performed in a single reaction vessel, have been developed to improve efficiency. For example, reacting an amidoxime and a carboxylic acid in the presence of a coupling agent like ethyl-(N',N'-dimethylamino)-propyl-carbodiimide hydrochloride (EDC.HCl) followed by heating can directly yield the desired product. rjptonline.org Another one-pot approach employs the Vilsmeier reagent to activate the carboxylic acid, facilitating its reaction with the amidoxime and subsequent cyclization under mild conditions. researchgate.netnih.gov

Oxidative Cyclization Strategies in Heterocyclic Synthesis

An alternative to traditional dehydration methods is oxidative cyclization. These strategies often provide access to 1,2,4-oxadiazoles under milder conditions and can be highly efficient. mdpi.com Various oxidants have been employed to facilitate the formation of the N-O bond or C-O bond required to close the ring.

One notable method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes, which tolerates a range of functional groups. researchgate.netthieme-connect.com Other protocols use hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to promote the cyclization of N-acylguanidines to form 3-amino-1,2,4-oxadiazoles. mdpi.com N-Bromosuccinimide (NBS) has also been used to promote the oxidative cyclization of N-acyl amidines, affording substituted 1,2,4-oxadiazoles in nearly quantitative yields. mdpi.com More recently, electrochemical methods have emerged as a green and efficient approach. Anodic oxidation can be used to generate an iminoxy radical from an N-benzyl amidoxime, which then undergoes intramolecular cyclization to furnish the 1,2,4-oxadiazole product under mild conditions. rsc.orgrsc.org

Table 2: Examples of Oxidants Used in 1,2,4-Oxadiazole Synthesis
Oxidizing AgentSubstrate TypeKey Features
DDQAmidoximesRapid and straightforward procedure. researchgate.netthieme-connect.com
PIDAN-AcylguanidinesMild, room temperature reaction. mdpi.com
NBSN-Acyl amidinesHigh to quantitative yields. mdpi.com
Anodic OxidationN-Benzyl amidoximesElectrochemical, mild, and green method. rsc.orgrsc.org

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign and efficient synthetic methods for 1,2,4-oxadiazoles. jusst.org These approaches aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents and reagents. mdpi.com Key strategies include the use of microwave assistance, solvent-free reaction conditions, and eco-friendly catalysts like graphene oxide. clockss.orgnih.govresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govwjarr.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. clockss.orgacs.org

One-pot microwave-assisted syntheses of 1,2,4-oxadiazoles from amidoximes and acyl chlorides have been successfully developed under solvent-free conditions, offering a rapid and high-yielding route. clockss.org In other protocols, the coupling of carboxylic acids and amidoximes is facilitated by reagents such as HBTU and DIEA under microwave heating, proving effective even for challenging electron-deficient substrates. acs.org The combination of polymer-supported reagents with microwave heating further enhances the efficiency and simplifies product purification, as the excess reagents can be easily removed by filtration. acs.org These microwave-based methods represent a significant step forward in the sustainable synthesis of 1,2,4-oxadiazole derivatives. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles (Illustrative Example)
ReactionMethodTimeYieldReference
Cyclization–oxidation of acyl hydrazonesConventional (Reflux)12 hours- nih.gov
Cyclization–oxidation of acyl hydrazonesMicrowave Irradiation25 minutesHigher nih.gov

Note: This table provides a comparative example from the synthesis of the related 1,3,4-oxadiazole (B1194373) isomer to illustrate the typical advantages of microwave assistance.

Ultrasound-Mediated Synthesis Techniques

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, has emerged as a powerful green chemistry tool for accelerating chemical reactions. nih.gov This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and the ability to conduct reactions at ambient temperatures. nih.gov

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds, including oxadiazoles (B1248032). nih.gov The advantageous use of ultrasound is well-documented for activating a variety of organic reactions. A comparative study on the synthesis of oxadiazoles, thiadiazoles, and triazoles demonstrated that ultrasound-mediated methods are superior to conventional approaches. The key benefits observed were shorter reaction durations, higher product yields, and milder reaction conditions (room temperature), making it a more efficient and economical procedure. nih.gov

The mechanism of sonochemical enhancement involves acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Heterocycles

Method Reaction Time Yield Temperature Reference
Ultrasound Irradiation 30-35 minutes Better Room Temperature

| Conventional Heating | 10-36 hours | Moderate | Reflux | nih.gov |

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and solvent-free synthetic protocols. These methods aim to reduce chemical waste and simplify purification processes.

Microwave irradiation has proven to be a particularly effective tool for achieving solvent-free synthesis of 1,2,4-oxadiazoles. researchgate.net One such method involves a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation without any solvent, yielding 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another efficient, solvent-free approach is the microwave-assisted reaction of amidoximes with acyl chlorides, which provides a rapid and high-yielding route to 1,2,4-oxadiazole derivatives. researchgate.net

Furthermore, visible-light-promoted procedures are emerging as an attractive and practical strategy. A catalyst-free cyclization for constructing 2,5-disubstituted 1,3,4-oxadiazoles using commercially available aldehydes without preactivation highlights the potential of this approach. acs.org While this example pertains to the 1,3,4-isomer, the underlying principle of using light as a clean energy source is applicable to the broader field of heterocycle synthesis. Some protocols also utilize water as a green solvent under ultrasound irradiation in catalyst-free, multi-component reactions. mdpi.com

Application of Green Catalysts in Oxadiazole Formation

The use of environmentally benign catalysts is a cornerstone of green synthetic chemistry. mdpi.com In the synthesis of 1,2,4-oxadiazoles, several green catalytic systems have been explored to replace hazardous and expensive conventional catalysts.

Graphene oxide (GO) has been employed as an inexpensive, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual catalytic activity, acting as both an oxidizing agent and a solid acid catalyst, which is attributed to the oxygenated functional groups on its surface. nih.gov This methodology offers a convenient and efficient process under mild reaction conditions. nih.gov

Other green catalysts that have been successfully used in microwave-assisted oxadiazole synthesis include:

Magnesia (MgO) semanticscholar.org

Acetic acid (CH₃COOH) semanticscholar.org

Potassium fluoride (KF) semanticscholar.org

Ammonium fluoride on alumina (B75360) (NH₄F/Al₂O₃) semanticscholar.org

These catalysts are typically inexpensive, readily available, and more environmentally friendly than many traditional metal-based catalysts. For instance, basic alumina has been used as a catalyst in solvent-free grinding approaches for the synthesis of related 1,2,4-thiadiazoles, demonstrating excellent yields in very short reaction times. mdpi.com

Table 2: Examples of Green Catalysts in Oxadiazole Synthesis

Catalyst Method Key Advantages Reference
Graphene Oxide (GO) Conventional Heating Metal-free, heterogeneous, dual catalytic activity nih.gov
MgO, KF, NH₄F/Al₂O₃ Microwave Irradiation Environmentally benign, efficient semanticscholar.org

| PTSA-ZnCl₂ | Conventional Heating | Mild and efficient for 3,5-disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

Novel and Emerging Synthetic Methodologies for Substituted Oxadiazoles

The demand for structurally diverse oxadiazole derivatives has spurred the development of novel synthetic strategies that offer greater efficiency, broader substrate scope, and access to complex molecular architectures.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are performed in a single flask without isolating intermediates, are highly valued for their efficiency, atom economy, and reduced waste generation. nih.gov Several innovative one-pot procedures for synthesizing 1,2,4-oxadiazoles have been reported.

A significant advancement is the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature using a superbase medium like NaOH/DMSO. semanticscholar.orgnih.gov This approach provides access to a diverse range of oxadiazole analogs through a simple purification protocol. nih.gov Similarly, the Vilsmeier reagent has been used to activate carboxylic acids in a one-pot reaction with amidoximes, leading to good to excellent yields of the desired products. nih.gov These methods are highly efficient for preparing 1,2,4-oxadiazoles directly from readily available starting materials. mdpi.com

The development of one-pot protocols for structurally relevant compounds, such as 2-(1,3,4-oxadiazol-2-yl)anilines from isatins and hydrazides, further underscores the power of this approach. researchgate.net Such strategies often involve a domino reaction sequence, where consecutive transformations occur under the same reaction conditions. researchgate.net

C-H Functionalization and Photoredox Chemistry in Heterocycle Construction

Direct C-H functionalization and photoredox catalysis represent cutting-edge strategies in modern organic synthesis, offering novel pathways for constructing heterocyclic rings. organic-chemistry.org These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Visible-light photoredox catalysis has been utilized for the [3+2]-cycloaddition reaction of 2H-azirines with nitrosoarenes, providing a green and powerful method for synthesizing biologically important 1,2,4-oxadiazole derivatives. researchgate.netresearchgate.net This approach uses an organic dye as a photoredox catalyst to facilitate the reaction under visible light irradiation. researchgate.net

While direct C-H functionalization for the construction of the 1,2,4-oxadiazole ring is still an emerging area, related strategies have been successfully applied to other isomers. For example, a copper-catalyzed imine C-H functionalization of N-arylidenearoylhydrazides has been developed for the direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org The principles of photochemistry are also being explored to induce rearrangements of the 1,2,4-oxadiazole ring, allowing for its transformation into other heterocyclic systems. chim.itnih.gov

Asymmetric Synthesis Approaches for Chiral Heterocyclic Compounds

The introduction of chirality into 1,2,4-oxadiazole-containing molecules is crucial for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce enantiomerically pure compounds, which often exhibit distinct biological activities.

Chiral centers can be incorporated into 1,2,4-oxadiazoles by using chiral starting materials, such as N-protected amino acids. A protocol for synthesizing various 3-substituted chiral 1,2,4-oxadiazole-containing amino acids from Fmoc-protected aspartic acid has been developed. researchgate.net A key finding was the use of sodium acetate (B1210297) in refluxing ethanol (B145695)/water as a convenient and efficient catalyst to promote the cyclization of Fmoc-amino acyl amidoximes to 1,2,4-oxadiazoles without cleaving the acid-sensitive Fmoc protecting group. researchgate.net

Catalytic asymmetric synthesis provides a more elegant approach to chirality. For instance, the enantioselective Morita–Baylis–Hillman reaction using vinyl-1,2,4-oxadiazoles as the nucleophilic partner has been achieved with a β-isocupreidine catalyst. researchgate.net Although not directly forming the oxadiazole ring, this method demonstrates how chiral catalysts can be used to generate stereocenters in molecules already containing the heterocycle. The use of chiral phosphoric acid catalysts to achieve asymmetric cyclodehydration reactions in the synthesis of atropisomeric N-aryl 1,2,4-triazoles is another relevant concept that could potentially be adapted for chiral 1,2,4-oxadiazole synthesis. nih.gov

Transition Metal-Catalyzed Processes in Heterocycle Synthesis

The construction of the 1,2,4-oxadiazole core, a key structural motif in "this compound," and its derivatives has been significantly advanced by the application of transition metal catalysis. These methodologies offer efficient and versatile routes to this heterocyclic system, often under mild conditions with broad functional group tolerance. Key transition metals such as palladium, copper, and rhodium have been instrumental in developing novel synthetic pathways.

Palladium catalysis, in particular, has emerged as a powerful tool for the synthesis of 1,2,4-oxadiazoles. rsc.orgscilit.comresearchgate.net One notable approach involves the carbonylative assembly of aryl bromides with amidoximes. scilit.comresearchgate.net This method allows for the formation of the 1,2,4-oxadiazole ring through a palladium-catalyzed carbonylative coupling reaction. scilit.comresearchgate.net Another innovative palladium-catalyzed strategy is the oxidative annulation of amidoximes and isocyanides. rsc.org This process facilitates the formation of new C–N and C–O bonds via isocyanide insertion, leading to 5-amino-1,2,4-oxadiazoles in moderate to high yields under mild conditions. rsc.org

Copper-catalyzed reactions also provide a valuable pathway for the synthesis of 1,2,4-oxadiazoles. One such method is the one-pot copper-catalyzed cascade oxidative reaction of amidines and methylarenes. mdpi.com This reaction proceeds through an oxidation–amination–cyclization tandem process, involving radical C–H bond oxidation and copper-catalyzed oxidative C–N/C–O/N–O bond formation. mdpi.com

Rhodium catalysis has been effectively utilized for the C-H functionalization of phenyl oxadiazoles, enabling the synthesis of more complex derivatives. nih.gov For instance, rhodium-catalyzed double C-H functionalization of phenyl oxadiazoles with diazo compounds can produce pyran-fused isoquinolines. nih.gov This tandem reaction results in the formation of two C-C bonds and one C-O and C-N bond, leading to structurally diverse products in moderate to good yields. nih.gov Such C-H activation strategies are crucial for the late-stage modification of the 1,2,4-oxadiazole scaffold. nih.govresearchgate.netrsc.org

The following tables summarize key findings from the literature on transition metal-catalyzed syntheses relevant to the 1,2,4-oxadiazole framework.

Table 1: Palladium-Catalyzed Synthesis of 1,2,4-Oxadiazole Derivatives

Starting Materials Catalyst System Key Features Yields Ref.
Amidoximes and Isocyanides Pd(OAc)₂ / O₂ Mild conditions, new C–N and C–O bond formation via isocyanide insertion. Moderate to High rsc.org

Table 2: Copper and Rhodium-Catalyzed Synthesis and Functionalization

Reaction Type Catalyst System Key Features Yields Ref.
Oxidative Cyclization Copper Catalyst / TBHP One-pot oxidation–amination–cyclization of amidines and methylarenes. Moderate to Good mdpi.com

These transition metal-catalyzed methodologies represent a significant advancement in the synthesis of this compound and its analogs, providing efficient and adaptable routes to a wide array of substituted 1,2,4-oxadiazoles.

Advanced Computational Chemistry and Theoretical Studies of 2 3 Phenyl 1,2,4 Oxadiazol 5 Yl Aniline Analogues

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical methods are employed to model the geometric and electronic features of molecules with high accuracy. These calculations allow for a detailed exploration of the molecular landscape, providing data on bond lengths, bond angles, and the distribution of electrons, which collectively determine the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and has been widely applied to study various aniline (B41778) and oxadiazole derivatives. scispace.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines accuracy with computational efficiency, making it a common choice for these studies. mdpi.comresearchgate.net When paired with a suitable basis set, such as 6-311G(d,p) or 6-31G**, DFT calculations can predict the ground-state geometry of molecules by finding the minimum energy conformation. scispace.com

For 1,2,4-oxadiazole (B8745197) derivatives, DFT calculations reveal key structural parameters. For instance, in related structures, the dihedral angle between the oxadiazole ring and adjacent phenyl rings is a critical parameter, influencing the planarity and conjugation of the molecule. chemintech.ru In one study on a 3,5-disubstituted 1,2,4-oxadiazole, the dihedral angle between the oxadiazole and a dichlorophenyl ring was found to be a mere 1.7(2)°. researchgate.net This near-coplanarity facilitates electron delocalization across the molecular backbone, which is a crucial factor for the electronic properties of the compound. Geometry optimization also provides precise bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. scispace.comchemintech.ru

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgresearchgate.net

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of molecular reactivity and stability. researchgate.net A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. ajchem-a.com For 1,2,4-oxadiazole analogues, the HOMO is often localized on the electron-rich aniline or phenyl rings, while the LUMO is typically centered on the electron-deficient oxadiazole ring and any electron-withdrawing substituents. researchgate.net This distribution dictates the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Oxadiazole Analogues.
Compound AnalogueMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleDFT/B3LYP/6-311++G(d,p)-6.88-1.855.03 ajchem-a.com
p-nitroanilineB3LYP/6-311G(d,p)-6.73-2.843.89 thaiscience.info
p-aminoanilineB3LYP/6-311G(d,p)-5.11-0.514.60 thaiscience.info

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.infoajchem-a.com The MEP surface is a 3D map of the electrostatic potential plotted onto a constant electron density surface. Different potential values are represented by different colors: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. ajchem-a.com

In studies of 1,3,4-oxadiazole (B1194373) derivatives, MEP analysis typically shows that the most negative potential is located over the electronegative nitrogen atoms of the oxadiazole ring. ajchem-a.com This makes these nitrogen atoms the primary sites for electrophilic attack. The hydrogen atoms of the phenyl and aniline rings, in contrast, usually exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. ajchem-a.com The MEP map thus provides a clear, visual guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis.

Theoretical Prediction of Molecular Properties

Beyond structural analysis, computational methods are powerful tools for predicting a range of molecular properties, including how a molecule interacts with light and its electronic characteristics.

Molecules with extensive π-conjugated systems, such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline analogues, are of significant interest for their potential applications in optoelectronics and photonics, which depend on their non-linear optical (NLO) properties. bohrium.comresearchgate.net Key NLO properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using quantum chemical methods. ku.ac.ae

The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like frequency doubling. bohrium.com For a molecule to have a significant β value, it typically requires a strong intramolecular charge transfer character, often achieved in D-π-A systems where an electron-donating group (D) is linked to an electron-accepting group (A) via a π-conjugated bridge. researchgate.net In the context of the target molecule's analogues, the aniline moiety can act as a donor, the phenyl group can be part of the π-system, and the oxadiazole ring is an effective electron acceptor. bohrium.comnih.gov DFT calculations have been used to predict high hyperpolarizability values for various 1,3,4-oxadiazole derivatives, suggesting their suitability for NLO applications. researchgate.netdntb.gov.ua For example, one study reported a significant hyperpolarizability value of 5503.52 × 10⁻³³ esu for a bromophenyl-substituted oxadiazole. researchgate.net

Table 2: Calculated NLO Properties for Representative Analogues.
Compound AnalogueMethodDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)Reference
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazoleDFTHigh5503.52 × 10⁻³³ researchgate.netdntb.gov.ua
p-nitroanilineB3LYP/6-311G(d,p)10.08- thaiscience.info
p-aminoanilineB3LYP/6-311G(d,p)0.00- thaiscience.info

The ionization potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental descriptor of a molecule's reactivity and is directly related to the energy of the HOMO (I ≈ -EHOMO) according to Koopmans' theorem. A lower ionization potential indicates that a molecule can be more easily oxidized. DFT calculations provide a reliable method for estimating ionization potentials and related properties like electron affinity (A), which is the energy released when an electron is added to a molecule (A ≈ -ELUMO).

Solvent Effects in Computational Modeling

The inclusion of solvent effects in computational models is critical for obtaining results that correlate well with experimental data. Implicit solvation models, which represent the solvent as a continuous medium rather than individual molecules, offer a balance between computational cost and accuracy. These models are particularly useful for studying the properties of this compound analogues in various chemical environments.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a polarizable dielectric continuum. nih.gov In this model, the solute molecule is placed in a cavity within the dielectric, and the solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved self-consistently, providing a more accurate description of the solute's electronic structure in solution.

Theoretical studies on heterocyclic compounds, including those with oxadiazole cores, frequently employ PCM to investigate solvent effects on various properties. For instance, in the study of 3-hydroxy-1,2,4-oxadiazole derivatives, PCM calculations at the B3LYP/6-311++G(d,p) level of theory were used to explore the tautomeric stability in different solvents. The findings indicated that while OH tautomers are more stable in the gas phase, the stability shifts towards NH isomers with increasing solvent polarity. This shift is attributed to the different dipole moments of the tautomers and their interaction with the polarizable continuum of the solvent.

In a study on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the PCM model was employed at the M06-2x/6-311++G(d,p) level to analyze the effects of solvation in acetone, toluene, and ethanol (B145695). The research highlighted how solvent polarity influences the relative stability of different substituted analogues, as well as their electronic properties such as dipole moments and HOMO-LUMO energy gaps. The results demonstrated that the charge distribution within the molecules is significantly affected by the surrounding solvent medium.

Table 1: Predicted Solvent Effects on the Dipole Moment of a Hypothetical this compound Analogue Using PCM.
SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase13.50
Toluene2.384.25
Acetone20.75.80
Ethanol24.556.10
Water78.396.95

The Conductor-like Screening Model (COSMO) is another powerful implicit solvation model that simplifies the dielectric boundary conditions by assuming the solvent is a perfect conductor. kfupm.edu.sa This approximation has proven to be computationally efficient and effective, particularly for polar solvents. A scaling factor is introduced to account for the finite dielectric permittivity of real solvents.

COSMO has been successfully applied to study the electronic and structural properties of various organic molecules, including those containing the oxadiazole moiety. In a computational study of oxadiazole-based dyes for dye-sensitized solar cells, COSMO was used to simulate the solvent effects of ethanol on their UV-Vis absorption spectra. The calculations helped in understanding the electronic transitions and the charge transfer characteristics of these molecules in a solvent environment, which is crucial for their application in photovoltaic devices.

For analogues of this compound, COSMO can be employed to predict changes in their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), in different solvents. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. Solvation is expected to modulate this energy gap.

A hypothetical application of COSMO to a this compound analogue might reveal how the solvent polarity affects its electronic structure and reactivity. For instance, polar solvents could stabilize charge-separated states, leading to a reduction in the HOMO-LUMO gap and potentially enhancing the molecule's reactivity.

Table 2: Hypothetical COSMO-Calculated HOMO-LUMO Energies and Gap for a this compound Analogue in Different Solvents.
SolventDielectric Constant (ε)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Gas Phase1-6.20-1.804.40
Chloroform4.81-6.25-1.884.37
Tetrahydrofuran (B95107) (THF)7.58-6.28-1.924.36
Acetonitrile37.5-6.35-2.054.30
Dimethyl Sulfoxide (DMSO)46.7-6.38-2.104.28

Quantitative Structure Activity Relationship Qsar Studies on 1,2,4 Oxadiazole Derivatives

Molecular Descriptors in QSAR Modeling

Molecular descriptors are numerical values that characterize specific properties of a molecule. frontiersin.orgmedium.com The selection of appropriate descriptors is fundamental to building a successful QSAR model, as they form the bridge between the chemical structure and its biological activity. frontiersin.org

These descriptors are derived from the 2D structure or bulk properties of the molecule and are widely used in QSAR studies due to their relative ease of calculation. frontiersin.orgucsb.edu

Topological Descriptors: These are numerical invariants of a molecular graph that describe aspects like size, shape, and branching. frontiersin.orghufocw.org Examples include the Wiener index, which measures the sum of shortest paths between atom pairs, and electro-topological state (E-state) indices, which have been used in QSAR models for 1,3,4-oxadiazole (B1194373) derivatives. benthamdirect.commedium.com

Physicochemical Descriptors: These represent the physicochemical properties of a molecule that are known to influence its biological behavior, particularly its pharmacokinetics and pharmacodynamics. frontiersin.orgfrontiersin.org Key descriptors in this category include:

Lipophilicity (logP): Describes the partitioning of a compound between an oily and an aqueous phase, influencing membrane permeability. frontiersin.org

Polar Surface Area (PSA): Defined as the surface sum over all polar atoms, it is a good predictor of drug transport properties, such as intestinal absorption. nih.gov

Hydrogen Bond Acceptors/Donors: The counts of these functional groups are crucial for understanding drug-receptor interactions. ucsb.edu

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of a molecule. frontiersin.org

Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure and reactivity of a molecule. ucsb.eduusgs.govnih.gov Although computationally more demanding, they can offer deeper insights into molecular interactions. ucsb.edu

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. hufocw.orgucsb.edu

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity.

Other Descriptors: Quantum chemistry can also be used to calculate precise values for bond lengths, bond angles, partial atomic charges, and thermodynamic properties like the Gibbs free energy, all of which can be used as descriptors in QSAR models. researchgate.netresearchgate.net

Advanced Statistical and Machine Learning Techniques in QSAR

The final step in QSAR modeling is to establish a mathematical equation linking the selected descriptors to the biological activity. This is achieved using various statistical and machine learning methods. protoqsar.comresearchgate.net

Traditional Statistical Methods: Linear regression techniques are commonly used to build QSAR models.

Multiple Linear Regression (MLR): Creates a linear equation relating multiple descriptor variables to the activity. benthamdirect.comnih.gov

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large or when descriptors are correlated with each other. nih.govresearchgate.net

Machine Learning Techniques: With the increasing complexity of chemical data, machine learning (ML) algorithms have become popular in QSAR research. numberanalytics.combenthamdirect.com They are adept at handling high-dimensional data and capturing complex, non-linear structure-activity relationships. numberanalytics.comnumberanalytics.com

Support Vector Machines (SVMs): A classification algorithm that can identify non-linear relationships by mapping data to a higher-dimensional space. researchgate.netnumberanalytics.com

Random Forest (RF): An ensemble learning method that builds multiple decision trees to improve prediction accuracy and robustness. researchgate.netnumberanalytics.com

Artificial Neural Networks (ANNs): Computational models inspired by the structure of the brain, capable of modeling highly complex relationships. nih.gov

Deep Learning: Advanced neural networks with many layers, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), are emerging as powerful tools for QSAR, especially for toxicity and property prediction. numberanalytics.com

The application of these advanced techniques has significantly enhanced the predictive power and reliability of QSAR models, making them indispensable tools in the discovery and development of new therapeutic agents based on scaffolds like 1,2,4-oxadiazole (B8745197). numberanalytics.comnumberanalytics.com

Regression-Based Models (e.g., Multiple Linear Regression, Partial Least Squares)

Regression-based models are fundamental in QSAR studies of 1,2,4-oxadiazole derivatives, offering straightforward and interpretable relationships between molecular descriptors and biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two of the most commonly employed techniques.

Multiple Linear Regression (MLR) establishes a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors). In the context of 1,2,4-oxadiazole derivatives, MLR has been utilized to develop QSAR models for various activities, including antimicrobial and anticancer effects. For instance, a study on 1,3,4-oxadiazole derivatives used computer-assisted multiple regression analysis to correlate their antibacterial activity with physicochemical and structural properties, resulting in predictive models with good statistical significance.

Partial Least Squares (PLS) is particularly useful when the number of descriptors is large or when there is multicollinearity among them. PLS reduces the dimensionality of the data by creating latent variables that capture the maximum covariance between the descriptors and the biological activity. 3D-QSAR studies on 1,2,4-oxadiazole derivatives acting as sortase A inhibitors have successfully employed PLS. In one such study, a 3D-QSAR model was developed using PLS regression, which showed a strong correlation between the experimental and predicted activities of the compounds. nih.gov The statistical quality of the PLS models is often assessed by parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the F-test value. nih.gov

A comparative overview of the statistical parameters from a representative PLS-based 3D-QSAR study on 1,2,4-oxadiazole derivatives is presented in the table below.

Statistical ParameterValueDescription
0.6319Cross-validated correlation coefficient, indicating good internal predictive ability.
0.9235Correlation coefficient, showing a high correlation between predicted and observed activities.
F-value179.0Fisher test value, indicating the statistical significance of the model.
pred_r²0.5479Predictive R-squared for the external test set, confirming the model's external predictive power.

These regression-based models provide valuable insights into the structural requirements for the biological activity of 1,2,4-oxadiazole derivatives, guiding the synthesis of new compounds with enhanced therapeutic potential.

Neural Network Approaches (e.g., Artificial Neural Networks)

Artificial Neural Networks (ANNs) represent a more complex, non-linear approach to QSAR modeling. ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of learning complex patterns and relationships between molecular descriptors and biological activities, making them particularly suitable for datasets where linear models may not be adequate.

In the context of QSAR for heterocyclic compounds, including oxadiazoles (B1248032), ANNs have demonstrated their utility. An ANN-based QSAR model typically consists of an input layer (representing the molecular descriptors), one or more hidden layers, and an output layer (predicting the biological activity). The network is "trained" on a set of compounds with known activities, and its predictive performance is then evaluated on an independent test set.

For example, a QSAR study on dihydropteridone derivatives featuring oxadiazole moieties used an ANN model to predict their antiproliferative activity against MCF-7 breast cancer cells. The developed ANN model showed excellent performance, with a coefficient of determination (R²) of 1 and a very low mean squared error (MSE) of 0.0005, indicating a high degree of accuracy in its predictions.

The architecture of a typical ANN model used in QSAR studies is illustrated below:

Input Layer: Corresponds to the selected molecular descriptors.

Hidden Layer(s): Process the information from the input layer through a series of weighted connections and activation functions.

Output Layer: Produces the predicted biological activity.

The successful application of ANNs in QSAR for oxadiazole-containing compounds highlights their potential to capture the intricate structure-activity relationships that may be missed by linear regression methods.

Bayesian Model Averaging

Bayesian Model Averaging (BMA) is a statistical method that addresses model uncertainty by averaging over several different competing models. Instead of selecting a single "best" model, BMA combines the predictions of multiple models, weighting each by its posterior probability. This approach often leads to better predictive performance and more reliable inferences, especially when there is considerable uncertainty about the true underlying model.

While specific applications of BMA in QSAR studies of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline and its close analogues are not extensively documented in publicly available literature, the methodology holds significant promise for this class of compounds. The general workflow of a BMA-based QSAR study would involve:

Model Space Definition: A large number of potential QSAR models are generated using different combinations of molecular descriptors.

Posterior Probability Calculation: The posterior probability of each model is calculated based on how well it fits the data, typically using metrics like the Bayesian Information Criterion (BIC).

Model Averaging: The predictions from the different models are combined, with each model's contribution weighted by its posterior probability.

This approach provides a more robust prediction by accounting for the uncertainty inherent in the model selection process. Dual-event Bayesian classifier models have been successfully used in drug discovery to identify compounds with desired bioactivity and low cytotoxicity from large chemical libraries.

Prediction of Molecular Properties through QSAR (e.g., Blood-Brain Barrier Permeation)

Beyond predicting specific biological activities, QSAR models are increasingly used to predict crucial pharmacokinetic properties of drug candidates, such as their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). For drugs targeting the CNS, BBB permeation is essential, while for peripherally acting drugs, it is undesirable due to potential side effects.

QSAR models for BBB permeation are typically developed by correlating molecular descriptors with experimentally determined logBB values (the logarithm of the ratio of the drug concentration in the brain to that in the blood). A study focused on predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-oxadiazole-based derivatives as potential anti-Alzheimer's agents found that one of the compounds had a high likelihood of crossing the BBB, marking it as a promising candidate for further optimization. rsc.org

Generally, QSAR studies on heterocyclic compounds have identified several key molecular descriptors that influence BBB permeability. mdpi.comnih.gov These are often categorized as follows:

Descriptor CategoryExamplesInfluence on BBB Permeation
Lipophilicity logP, log kw, IAMPositive correlation; higher lipophilicity generally favors passive diffusion across the BBB.
Molecular Size Molecular Weight (MW)Can have a varied effect; often, smaller molecules permeate more easily.
Hydrogen Bonding Capacity Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)Negative correlation; a higher number of hydrogen bonds can hinder BBB penetration.
Polarity Topological Polar Surface Area (TPSA)Negative correlation; lower polarity is generally associated with better BBB permeation.

A multiple linear regression model for predicting logBB in heterocyclic compounds might take the following general form mdpi.com:

logBB = c₀ + c₁ * (lipophilicity descriptor) + c₂ * (molecular size descriptor) - c₃ * (hydrogen bonding descriptor) - c₄ * (polarity descriptor)

The development of predictive QSAR models for BBB permeation is a critical step in the early stages of drug discovery for 1,2,4-oxadiazole derivatives, enabling the selection of candidates with a higher probability of reaching their intended therapeutic target within the CNS. mdpi.comnih.gov

Molecular Docking and Molecular Dynamics Simulations of 1,2,4 Oxadiazole Derivatives

Principles and Methodologies of Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ymerdigital.com This technique is instrumental in screening virtual libraries of compounds to identify those with a high likelihood of binding to a specific biological target, thereby streamlining the drug discovery process. ymerdigital.commdpi.com The 1,2,4-oxadiazole (B8745197) scaffold is frequently studied using these methods due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biomacromolecules. mdpi.comresearchgate.net

A primary function of molecular docking is to predict the binding pose of a ligand within the active site of a protein. Docking algorithms explore numerous possible conformations and orientations of the ligand, evaluating the steric and energetic favorability of each pose. nih.gov For 1,2,4-oxadiazole derivatives, docking studies have successfully predicted their binding modes with various targets, including enzymes and receptors. For example, simulations have indicated a strong affinity of the 1,2,4-oxadiazole derivative, Ox1, for the Leishmania infantum CYP51 enzyme. mdpi.comnih.gov In another study, the binding mode of derivatives with the farnesoid X receptor (FXR) was elucidated, showing the ligands occupying a binding site defined by specific alpha-helices (H3, H5, H6, H7, and H11). mdpi.com The final selection of the most probable binding pose is typically based on scoring functions that rank the different orientations. nih.gov

Docking programs employ scoring functions to estimate the binding affinity between a ligand and a receptor, often expressed in units of energy such as kcal/mol. researchgate.net A more negative score generally indicates a stronger binding affinity. Molecular docking studies of a 1,2,4-oxadiazole derivative against the DprE1 enzyme, a target for tuberculosis, demonstrated a strong binding affinity with a score of -9.0 kcal/mol. researchgate.net In a different investigation targeting VEGFR2, a key protein in angiogenesis, 1,3,4-oxadiazole (B1194373) derivatives were identified as potent inhibitors, with the top compound showing a binding energy of -48.89 kJ/mol. mdpi.com

To refine these predictions, post-docking analyses like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed. These methods provide a more accurate estimation of the free energy of binding (ΔGbind). For instance, MM/GBSA calculations for the derivative Ox1 with the CYP51 target yielded a ΔGbind of -42.686 kcal/mol, corroborating the strong affinity suggested by initial docking scores. mdpi.com Furthermore, interaction energy analysis can pinpoint specific amino acid residues that contribute most significantly to the binding, identifying those with strong interactions (e.g., interaction energy < -5 kcal/mol). mdpi.com

Derivative/TargetDocking Score / Binding EnergyMethod/Notes
1,2,4-Oxadiazole derivative (2f) / DprE1-9.0 kcal/molMolecular Docking researchgate.net
1,3,4-Oxadiazole derivative (7j) / VEGFR2-48.89 kJ/molMolecular Docking mdpi.com
1,2,4-Oxadiazole derivative (Ox1) / CYP51ΔGbind = -42.686 kcal/molMM/GBSA Calculation mdpi.com

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. mdpi.com The 1,2,4-oxadiazole ring is recognized for its ability to act as a hydrogen bond acceptor due to the lone electron pairs on its heteroatoms. scielo.brnih.gov Docking analyses meticulously map these interactions.

Hydrogen Bonds: Studies have revealed that the biological activity of 1,2,4-oxadiazole derivatives may be attributed to hydrogen bonding. mdpi.com For example, the Ox1 derivative forms two hydrogen bonds with the CYP51 enzyme: one donated by its NH group to the backbone oxygen of Met329 and another accepted by its N1 atom from the hydroxyl group of Tyr74. mdpi.com Similarly, docking into caspase-3 showed hydrogen bonds between the oxadiazole ring's oxygen and nitrogen atoms and the NH group of Cys205. mdpi.com

Hydrophobic and π-π Interactions: Beyond hydrogen bonds, other interactions are crucial. Hydrophobic contacts between a 1,2,4-oxadiazole derivative and residues like Tyr74, Leu327, Met329, and Met431 in CYP51 contribute to conformational stability. mdpi.com Additionally, π-π stacking interactions are frequently observed, such as between the oxadiazole ring and the side chain of His451 in the FXR receptor or with tyrosine residues in other targets. mdpi.comscielo.br

Derivative/TargetInteracting ResiduesType of Interaction
Ox1 / CYP51Tyr74, Met329Hydrogen Bonding mdpi.com
Ox1 / CYP51Tyr74, Leu327, Met329, Met431Hydrophobic Contacts mdpi.com
Caspase-3 Inhibitor / Caspase-3Cys205, Gly238Hydrogen Bonding mdpi.com
FXR Antagonist / FXRHis451π-π Stacking, Water-mediated H-bond mdpi.com
Tubulin Inhibitor / Tubulinα-Thr179, β-Asn258Hydrophobic and π-π Stacking scielo.br

Integration of Molecular Docking with Quantum Chemical Calculations

To achieve a higher level of accuracy in energy calculations, molecular docking results can be integrated with quantum chemical methods. These approaches provide a more rigorous description of the electronic structure and intermolecular forces compared to the classical force fields used in standard docking.

The specificity of a ligand for its receptor is largely determined by the binding enthalpy (ΔHbind). mdpi.com Quantum mechanics (QM) can be employed as a post-docking step to calculate this value with greater precision. In a study on 1,2,4-oxadiazole derivatives, QM calculations were performed on snapshots taken from MD simulations to determine the binding enthalpy. This analysis identified the CYP51 enzyme as the high-affinity target for the Ox1 derivative, with a calculated ΔHbind of -50.060 kcal/mol, confirming a highly favorable interaction. mdpi.com Such calculations provide a deeper understanding of the thermodynamic forces driving ligand binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. researchgate.nettandfonline.com MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the complex behaves in a simulated physiological environment.

The stability of the ligand-protein complex is a key indicator of potential efficacy. This is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A low and stable RMSD profile suggests that the complex remains in a consistent and stable conformation. tandfonline.com For example, MD studies of novel EGFR inhibitors based on the 1,2,4-oxadiazole scaffold revealed that the most active compound formed a stable complex, evidenced by its low RMSD values. tandfonline.com

Other important metrics derived from MD simulations include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein. tandfonline.com

Distance Analysis: Tracking the distance between the ligand and key residues in the active site can confirm the stability of crucial interactions, such as hydrogen bonds, throughout the simulation. mdpi.com

ParameterDescriptionImplication of Stability
RMSD Measures the average deviation of atomic positions from a reference structure.Low and converging values indicate a stable complex. tandfonline.com
RMSF Measures the fluctuation of individual atoms or residues.Identifies stable vs. flexible regions of the protein-ligand complex. tandfonline.com
Radius of Gyration (Rg) Represents the root mean square distance of atoms from their common center of mass.A stable value suggests the protein's compactness is maintained. mdpi.com
Hydrogen Bond Analysis Tracks the formation and duration of hydrogen bonds over time.Persistent hydrogen bonds confirm the stability of key interactions. tandfonline.com

Structure Research Activity Relationships and Future Research Directions

Systematic Studies on the Impact of Substituent Modifications on Molecular Characteristics and Reactivity

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either the aniline (B41778) or the phenyl ring is a fundamental strategy to modulate the reactivity of the core structure. wikipedia.org These groups exert their influence through a combination of inductive and resonance effects, altering the electron density at various points in the molecule.

On the aniline moiety, the nature of the substituent directly impacts the basicity of the amino group. EDGs, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, thereby enhancing its basicity. doubtnut.com Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups pull electron density away from the nitrogen, making the lone pair less available and significantly decreasing the basicity of the aniline. doubtnut.com This modulation of basicity is crucial as the amino group is often a key site for further chemical transformations.

When attached to the aromatic rings, these substituents also govern the molecule's susceptibility to electrophilic aromatic substitution. EDGs activate the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. wikipedia.org In contrast, EWGs deactivate the ring, making it less reactive towards electrophiles and typically directing substitution to the meta position. wikipedia.org In the context of biological activity, studies on related 3,5-diaryl-1,2,4-oxadiazole derivatives have shown that the introduction of EWGs on the 5-aryl ring can lead to an increase in antitumor activity, suggesting that modulating the electronic properties of this part of the scaffold is a promising strategy for enhancing therapeutic potential. mdpi.comnih.gov

Table 1: Effects of Substituent Groups on the Aniline Moiety
Substituent TypeExamplesEffect on BasicityEffect on Reactivity (Electrophilic Aromatic Substitution)
Electron-Donating Groups (EDG)-CH₃, -OCH₃, -NH₂IncreasesActivating, Ortho/Para-directing
Electron-Withdrawing Groups (EWG)-NO₂, -CN, -CHO, -CF₃DecreasesDeactivating, Meta-directing
Halogens-F, -Cl, -BrDecreases (Inductive Effect)Deactivating, Ortho/Para-directing

The relative positioning of the functional groups and aromatic rings in the 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline structure is a critical determinant of its molecular properties. Positional isomerism can refer to the substitution pattern on the aniline or phenyl rings (ortho, meta, para) or the attachment point of the aniline ring to the phenyl-oxadiazole core.

For substituents on the aniline ring, the position significantly influences their electronic effect. The impact of both EDGs and EWGs on basicity is generally more pronounced when they are in the para position compared to the meta position. doubtnut.com Substituents in the ortho position can introduce unique steric and electronic effects, known as the "ortho effect," which often results in ortho-substituted anilines being weaker bases than aniline itself, irrespective of the substituent's electronic nature. doubtnut.com

Table 2: Influence of Aniline Positional Isomerism on Molecular Properties
Isomer PositionPotential Influence on Properties
Ortho (Parent Compound)- Potential for intramolecular hydrogen bonding between NH₂ and oxadiazole nitrogen.
  • Steric hindrance may affect planarity and reactivity.
  • Meta- Reduced steric hindrance compared to ortho.
  • Altered dipole moment and electronic communication between the amino group and the oxadiazole ring.
  • Para- Most linear geometry.
  • Maximized electronic conjugation/communication between the amino group and the rest of the molecule through the benzene (B151609) ring.
  • Conceptual Advances and Theoretical Insights in Oxadiazole Research

    Research into 1,2,4-oxadiazoles is supported by a growing body of theoretical and conceptual knowledge that explains their unique chemical properties and guides their application in various fields. researchgate.net A central concept is the role of the 1,2,4-oxadiazole (B8745197) ring as a bioisostere of ester and amide functionalities. chim.itresearchgate.netnih.gov This is particularly valuable in medicinal chemistry, as replacing an ester or amide group with the more stable oxadiazole ring can enhance a drug candidate's metabolic stability and improve its pharmacokinetic profile without losing the key interactions required for biological activity. nih.gov

    From a reactivity standpoint, the 1,2,4-oxadiazole ring is an aromatic heterocycle, though its aromaticity is considered relatively low. chim.it The heteroatoms create a distinct electronic landscape: the nitrogen at position 4 (N4) exhibits nucleophilic character, while the carbons at positions 3 and 5 (C3 and C5) are electrophilic. chim.it The inherent weakness of the O-N bond makes the ring susceptible to reductive cleavage, a pathway that can be exploited in synthetic chemistry for transformations into other heterocyclic systems. chim.it

    Modern computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in oxadiazole research. nih.gov These theoretical approaches allow scientists to predict how derivatives will interact with biological targets, rationalize observed activities, and guide the design of new compounds with improved potency and selectivity. nih.gov

    Emerging Areas for Academic Inquiry involving this compound Derivatives

    The versatile structure of this compound serves as a launchpad for several promising avenues of future research. The presence of a reactive primary amine on the aniline ring makes it an ideal precursor for the synthesis of a diverse library of new chemical entities. nih.govrjptonline.org

    Emerging areas for academic inquiry include:

    Medicinal Chemistry Expansion: The aniline moiety can be readily derivatized to form amides, ureas, sulfonamides, or Schiff bases. Each new derivative presents a unique pharmacological profile. Given the broad spectrum of activities associated with the 1,2,4-oxadiazole core—including anticancer, antimicrobial, and anti-inflammatory properties—screening these new libraries against a wide range of biological targets is a high-priority research direction. mdpi.comnih.govnih.gov

    Development of Molecular Probes and Sensors: The conjugated π-system of the molecule provides a scaffold for developing fluorescent chemosensors. mdpi.com By incorporating specific binding units or modifying the electronic properties of the rings, derivatives could be designed to detect specific analytes, such as metal ions or nitroaromatic explosives, through changes in their fluorescence emission. mdpi.com

    Materials Science Applications: The rigid, aromatic nature of the phenyl-oxadiazole core is a feature often found in materials with interesting optical and electronic properties. researchgate.net Future work could explore the potential of these derivatives in the development of organic light-emitting diodes (OLEDs), liquid crystals, or other functional organic materials. nih.govresearchgate.net

    Advanced Synthetic Methodologies: Exploring novel, more efficient synthetic routes to the core structure and its derivatives using modern techniques like flow chemistry, photoredox catalysis, or green chemistry approaches could make these valuable compounds more accessible for widespread investigation. nih.gov

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline?

    • The synthesis typically involves a 1,3-dipolar cycloaddition between nitrile oxides and amidoximes. For example, a microwave-assisted protocol can be used to cyclize Boc-protected para-aminobenzoic acid derivatives with phenyl-substituted amidoximes, followed by deprotection with trifluoroacetic acid (TFA) to yield the aniline moiety . This method improves reaction efficiency compared to traditional heating. Alternative routes may employ coupling reagents like EDC·HCl and HOBt for intermediate formation, as seen in structurally related oxadiazole derivatives .

    Q. Which analytical techniques are critical for characterizing this compound?

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and oxadiazole ring protons/carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For crystalline derivatives, X-ray diffraction (XRD) using programs like SHELX (e.g., SHELXL for refinement) provides precise structural elucidation, including bond angles and intermolecular interactions . High-Performance Liquid Chromatography (HPLC) is used to assess purity, particularly for intermediates prone to side reactions .

    Q. What precautions are necessary for handling this compound in the laboratory?

    • While direct safety data for this compound is limited, structurally similar aniline derivatives are classified as skin and eye irritants (Category 2/2A). Use gloves, goggles, and fume hoods to minimize exposure. Avoid prolonged storage, as degradation may increase hazards. Dispose of waste via approved chemical protocols, referencing guidelines for aromatic amines .

    Advanced Research Questions

    Q. How can reaction yields be optimized for derivatives of this compound with sensitive functional groups?

    • Protection-deprotection strategies are critical. For example, Boc (tert-butoxycarbonyl) protection of the aniline group prevents undesired side reactions during oxadiazole ring formation. Microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to conventional heating . Post-synthesis, column chromatography or preparative HPLC isolates products from by-products like unreacted amidoximes or dimerized species .

    Q. What challenges arise in functionalizing the aniline moiety for pharmacological applications, and how are they addressed?

    • The electron-rich aniline group can undergo unwanted oxidation or side reactions. Selective acylation (e.g., with acryloyl chloride) under mild conditions (room temperature, inert atmosphere) preserves the oxadiazole ring’s integrity . For bioactive derivatives, introducing polar substituents (e.g., trifluoromethyl groups) enhances solubility and target binding, as demonstrated in S1P1 receptor ligands . Computational modeling (e.g., docking studies) may guide rational design when experimental data is limited.

    Q. How do structural modifications of the oxadiazole ring impact biological activity?

    • Substituents on the phenyl ring (e.g., phenoxy, nitro, or methyl groups) alter electronic properties and steric bulk, influencing antimicrobial or receptor-binding activity. For instance, 4-phenoxyphenyl derivatives exhibit enhanced activity against enteric pathogens due to improved membrane penetration . However, bulky groups may reduce bioavailability, necessitating balance in molecular design.

    Q. What are the limitations of current pharmacological data for this compound, and how can researchers address them?

    • Limited in vivo or receptor-specific data exist for this compound itself. Researchers should prioritize structure-activity relationship (SAR) studies using analogs (e.g., ST-1426, ST-1628) to identify pharmacophores . Collaborative efforts to standardize assays (e.g., enzyme inhibition, cytotoxicity) and share data repositories can mitigate reproducibility issues.

    Data Contradictions and Methodological Gaps

    Q. Why do synthesis yields vary across reported methods, and how can reproducibility be improved?

    • Discrepancies arise from differences in reaction conditions (e.g., microwave vs. oil-bath heating) and purification techniques. For example, microwave-assisted cyclization (80–100°C, 30 min) achieves >80% yield in some cases, while conventional methods require longer durations and result in lower yields . Standardizing solvent systems (e.g., DMF vs. acetonitrile) and catalyst loadings (e.g., NaH for deprotonation) is recommended.

    Q. How reliable are computational predictions for this compound’s bioactivity given limited experimental validation?

    • While molecular docking can predict binding affinities to targets like S1P1 receptors, the lack of high-resolution co-crystal structures introduces uncertainty. Researchers should validate predictions with surface plasmon resonance (SPR) or radioligand binding assays . Hybrid approaches combining machine learning with fragment-based screening may enhance accuracy.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.